

BUB1 Kinase in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Budding Uninhibited by Benzimidazoles 1 (BUB1) is a conserved serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. Its multifaceted functions are central to the maintenance of genomic stability, primarily through its involvement in the Spindle Assembly Checkpoint (SAC) and the regulation of chromosome congression. Dysregulation of BUB1 has been implicated in aneuploidy, chromosomal instability, and tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of BUB1 kinase function, detailing its signaling pathways, key protein interactions, and the impact of its activity on cell cycle progression. It also includes a compilation of quantitative data and detailed experimental protocols relevant to the study of BUB1.

Core Functions of BUB1 Kinase in the Cell Cycle

BUB1's primary responsibilities in the cell cycle are twofold: orchestrating the Spindle Assembly Checkpoint and ensuring the proper alignment of chromosomes at the metaphase plate.

The Spindle Assembly Checkpoint (SAC)

The SAC is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. BUB1 is a key upstream regulator in this pathway.^{[1][2][3]} Upon detection of

unattached or improperly attached kinetochores, BUB1 is recruited to these sites.^[1] Its kinase activity, as well as its role as a scaffolding protein, are crucial for the subsequent recruitment of other essential SAC proteins, including MAD1 (Mitotic Arrest Deficient 1), MAD2, and BUBR1 (BUB1-related kinase).^[4] This recruitment cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By inhibiting the APC/C, the degradation of securin and cyclin B is prevented, thereby delaying anaphase onset and providing a window for error correction.

One of the direct and critical substrates of BUB1 in the SAC is the APC/C co-activator CDC20. BUB1-mediated phosphorylation of CDC20 contributes to the inhibition of APC/C activity.

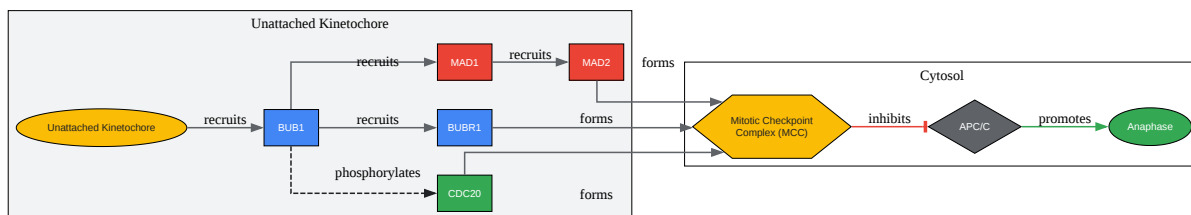
Chromosome Congression and Alignment

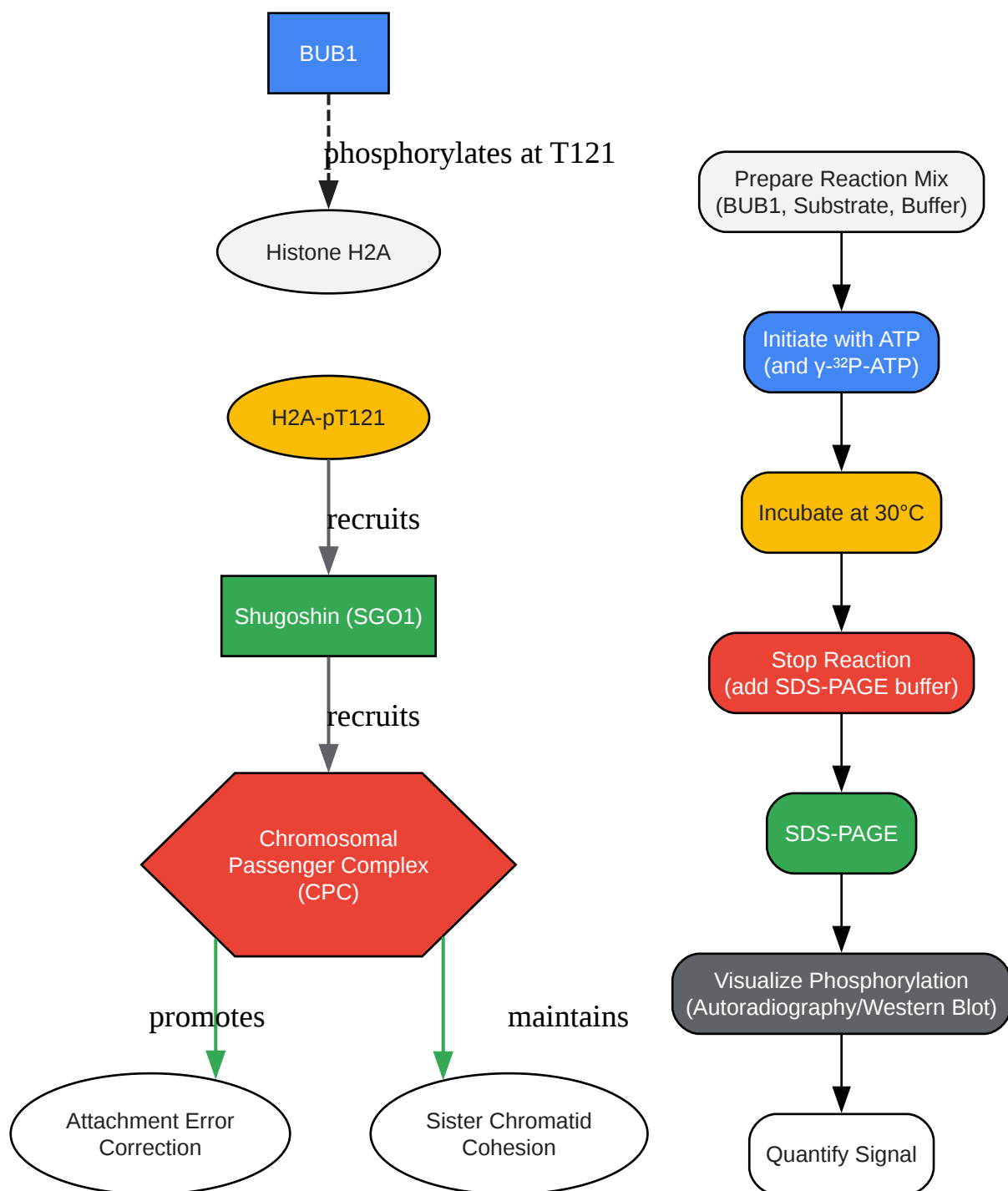
Beyond its checkpoint function, BUB1 plays a direct role in the physical process of aligning chromosomes at the metaphase plate, a process known as chromosome congression. Depletion of BUB1 leads to significant defects in chromosome alignment, often resulting in lagging chromosomes during anaphase. This function is, at least in part, dependent on its kinase activity.

A key mechanism through which BUB1 promotes chromosome congression is by phosphorylating histone H2A at threonine 121 (H2A-pT121). This phosphorylation event serves as a docking site for the Shugoshin (SGO1) protein, which in turn recruits the Chromosomal Passenger Complex (CPC), including the kinase Aurora B. The proper localization and activity of the CPC at the centromere are essential for correcting erroneous kinetochore-microtubule attachments and ensuring sister chromatid cohesion.

BUB1 Signaling Pathways

The intricate network of interactions and phosphorylation events orchestrated by BUB1 is crucial for its function. The following diagrams illustrate key BUB1-mediated signaling pathways.





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- To cite this document: BenchChem. [BUB1 Kinase in Cell Cycle Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604958#bub1-kinase-function-in-cell-cycle-regulation]

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